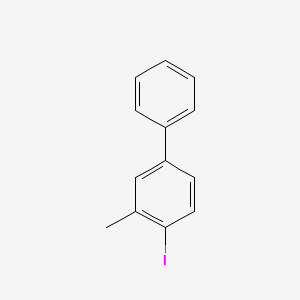

4-Iodo-3-methyl-1,1'-biphenyl

Description

The Strategic Significance of Biphenyl (B1667301) Scaffolds in Molecular Design

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in molecular design. nih.govgre.ac.uk Its rigid yet conformationally flexible structure is a fundamental backbone in a multitude of applications, ranging from medicinal chemistry and pharmaceuticals to materials science and catalysis. nih.govrsc.org In drug discovery, the biphenyl framework is present in approximately 4.3% of all approved medications, valued for its ability to target various proteins with high selectivity. nih.gov Well-known drugs, such as the anti-inflammatory agent diflunisal (B1670566) and the antihypertensive telmisartan, feature this core structure. wikipedia.org

The utility of the biphenyl scaffold extends to the realm of materials science, where its derivatives are integral to the production of liquid crystals for display technologies, optical brighteners, and specialized polymers. wikipedia.org For instance, certain cyanobiphenyls are key components in commercial liquid crystal displays (LCDs). wikipedia.org Furthermore, in the field of catalysis, chiral biphenyl derivatives are employed as highly effective ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. rsc.org The ability to introduce a wide variety of substituents onto the phenyl rings allows for the fine-tuning of electronic, steric, and physical properties, making the biphenyl system a remarkably versatile and strategically significant tool for chemists. gre.ac.uk

Overview of Halogenated Biphenyls: Synthetic Utility and Reactivity Paradigms

Halogenated biphenyls are a class of biphenyl derivatives where one or more hydrogen atoms are replaced by halogens (fluorine, chlorine, bromine, or iodine). Historically, polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) were widely manufactured for industrial applications due to their exceptional thermal stability, non-flammability, and dielectric properties. wiley.comresearchgate.net They were used as coolants, insulating fluids in transformers and capacitors, and plasticizers. wiley.comresearchgate.net

In modern organic synthesis, the focus has shifted to the synthetic utility of mono- or di-halogenated biphenyls as versatile intermediates. rsc.org These compounds are crucial building blocks in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The reactivity of the carbon-halogen (C-X) bond is central to these transformations and generally follows the order of bond dissociation energies: C-I < C-Br << C-Cl < C-F. rsc.orgmdpi.com

This reactivity trend makes aryl iodides the most reactive substrates in many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.orgmdpi.comnih.gov The relative ease of oxidative addition of the palladium catalyst to the C-I bond allows for selective reactions to occur at the iodinated position, even in the presence of other halogens. mdpi.comnih.gov This predictable reactivity makes iodo-substituted biphenyls, in particular, highly valuable precursors for constructing more complex molecular architectures. lookchem.comorgsyn.org

Positioning of 4-Iodo-3-methyl-1,1'-biphenyl within Aryl Halide Chemistry Research

The compound this compound is a specific example of a halogenated biphenyl that serves as a valuable intermediate in organic synthesis. Its structure combines the highly reactive iodinated phenyl ring with the electronic and steric influence of a methyl group.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | 7535-23-1 (for 3,3'-dimethyl isomer) | C13H11I | 294.13 | Iodo and methyl groups on the same ring. chemsrc.com |

| 4-Iodo-4'-methyl-1,1'-biphenyl | 55290-86-3 | C13H11I | 294.13 | Iodo and methyl groups on separate rings. cymitquimica.comchemicalbook.com |

| 4-Iodobiphenyl | 1591-31-7 | C12H9I | 280.10 | Parent iodinated biphenyl. lookchem.comchemeo.com |

| 3-Bromo-4-iodo-1,1'-biphenyl | 900806-53-3 | C12H8BrI | 359.00 | Contains both iodo and bromo substituents. chemicalbook.com |

Note: Data compiled from multiple sources. The CAS number for the exact 4-iodo-3-methyl isomer is not consistently reported in readily available databases; a related isomer's CAS is provided for context.

The primary utility of this compound in research stems from its role as a substrate in transition-metal-catalyzed cross-coupling reactions. The presence of the carbon-iodine bond makes it an excellent electrophilic partner for a wide array of synthetic transformations.

Key Research Applications:

Suzuki-Miyaura Coupling: It can be coupled with various aryl or vinyl boronic acids or esters to generate more complex, substituted biaryl and stilbene (B7821643) structures. rsc.orgchemrxiv.org The methyl group ortho to the iodine can influence the reaction kinetics and the rotational barrier of the resulting tri-substituted biphenyl product.

Buchwald-Hartwig Amination: The compound can react with amines in the presence of a palladium catalyst to form N-aryl products, which are common motifs in pharmaceuticals.

Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylbiphenyl derivatives, which are useful in materials science and as precursors for other functional groups.

Heck Reaction: Coupling with alkenes can lead to the formation of stilbene-like compounds. rsc.org

Carbonylative Couplings: The introduction of carbon monoxide in a palladium-catalyzed reaction can yield biphenyl ketones or esters.

The methyl group at the 3-position introduces both steric hindrance and an electronic effect. This substitution can influence the regioselectivity of further electrophilic aromatic substitution reactions and modulate the conformational properties (atropisomerism) of the resulting products, a feature of significant interest in the design of chiral ligands and pharmaceuticals. wikipedia.org

Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Bond | General Utility of Product |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Synthesis of complex biaryls, natural products, polymers. rsc.org |

| Heck | Alkene | C-C | Synthesis of substituted alkenes, stilbenes. rsc.org |

| Stille | Organotin Reagent | C-C | Formation of C-C bonds with tolerance for many functional groups. rsc.org |

| Kumada | Grignard Reagent | C-C | C-C bond formation, often with Ni or Pd catalysts. rsc.org |

| Buchwald-Hartwig | Amine/Amide | C-N | Synthesis of arylamines, a key structure in medicinal chemistry. |

| Sonogashira | Terminal Alkyne | C-C (sp) | Synthesis of aryl alkynes, precursors for complex heterocycles. |

| Copper-Catalyzed Coupling | Various Nucleophiles | C-N, C-O, C-S | Alternative to palladium for certain C-heteroatom bond formations. rhhz.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H11I |

|---|---|

Molecular Weight |

294.13 g/mol |

IUPAC Name |

1-iodo-2-methyl-4-phenylbenzene |

InChI |

InChI=1S/C13H11I/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

FGSITFCRECUDRE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=CC=C2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Iodo 3 Methyl 1,1 Biphenyl and Its Precursors

Direct Iodination Strategies for Methylbiphenyls

The introduction of an iodine atom onto the 3-methyl-1,1'-biphenyl precursor is a key strategy for synthesizing the target compound. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an activating ortho-, para-director, while the phenyl group also directs incoming electrophiles to its ortho- and para-positions. In the case of 3-methyl-1,1'-biphenyl, the position para to the phenyl group (C4) is the most sterically accessible and electronically favorable site for electrophilic substitution, leading to the desired 4-iodo product.

Electrophilic Iodination Approaches

Direct electrophilic iodination involves the reaction of an electron-rich aromatic compound with an electrophilic iodine source. Molecular iodine (I₂) itself is a relatively weak electrophile, and its reactions with aromatic rings often require activation. acsgcipr.orglibretexts.org More potent iodinating agents are frequently employed, such as N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH). acsgcipr.orgd-nb.info

To enhance the reactivity, these reactions are often carried out in the presence of an acid catalyst. organic-chemistry.orgorganic-chemistry.org For instance, various methyl-substituted aromatic compounds can be regioselectively iodinated using N-iodosuccinimide with a catalytic amount of trifluoroacetic acid, offering excellent yields under mild conditions. organic-chemistry.orgorganic-chemistry.org The use of strong acids like trifluoromethanesulfonic acid can activate NIS to generate a superelectrophilic iodine(I) species capable of iodinating even deactivated aromatic compounds. d-nb.info

Table 1: Representative Electrophilic Iodination Reagents and Conditions

| Iodinating Reagent | Activator/Catalyst | Typical Solvent | Conditions |

|---|---|---|---|

| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid | Acetonitrile, CH₂Cl₂ | Mild, short reaction times |

| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic Acid | CH₂Cl₂ | For deactivated arenes |

| Iodine (I₂) / Silver(I) salt | None | Dichloromethane | Mild conditions |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Thiourea catalysts | Acetonitrile | Organocatalytic approach |

Oxidative Iodination Protocols

Oxidative iodination methods generate a highly electrophilic iodine species, often represented as I⁺, in situ. This is achieved by combining a mild iodine source, such as molecular iodine (I₂) or potassium iodide (KI), with a strong oxidizing agent. mdpi.com This approach circumvents the lower reactivity of molecular iodine alone. libretexts.org

A variety of oxidants have been successfully employed for the iodination of arenes. mdpi.orgoup.com Common examples include hydrogen peroxide, sodium percarbonate, and potassium permanganate. organic-chemistry.orgoup.comnih.govmdpi.com For example, a selective and efficient oxidative iodination of electron-rich arenes can be performed using one equivalent of KI with two equivalents of 30% hydrogen peroxide in methanol in the presence of a strong acid. organic-chemistry.org Sodium percarbonate, a stable and environmentally friendly oxidant, has also been used effectively with molecular iodine for the iodination of various aromatic compounds, yielding products in good yields. mdpi.orgmdpi.com

Table 2: Common Oxidants in Oxidative Iodination of Arenes

| Iodine Source | Oxidizing Agent | Acid/Medium | Key Features |

|---|---|---|---|

| Potassium Iodide (KI) | Hydrogen Peroxide (30%) | Methanol / H₂SO₄ | Efficient for electron-rich arenes. organic-chemistry.org |

| Iodine (I₂) | Sodium Percarbonate | Acetic Acid | Eco-friendly, solid oxidant. mdpi.orgnih.gov |

| Iodine (I₂) | Urea-Hydrogen Peroxide (UHP) | Acetic Acid | Stable, solid H₂O₂ carrier. organic-chemistry.org |

| Iodine (I₂) | Manganese(IV) Oxide | Ac₂O / H₂SO₄ | Effective for activated and deactivated arenes. oup.com |

Mechanochemical Approaches for Direct Iodination

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, represents a green chemistry approach by minimizing or eliminating the need for solvents. colab.ws The iodination of aromatic compounds has been successfully achieved using these solid-state grinding methods. researchgate.netresearchgate.net

A common protocol involves grinding the aromatic substrate, such as 3-methyl-1,1'-biphenyl, with N-iodosuccinimide (NIS) at room temperature. colab.wsresearchgate.net This technique offers several advantages, including significantly reduced reaction times (often just a few minutes), high product yields, and a simple work-up procedure. colab.wsresearchgate.net This method is highly selective and can be applied to substrates that are sensitive to oxidation. colab.ws

Cross-Coupling Routes to the 1,1'-Biphenyl Core with Subsequent Iodination

An alternative strategy involves constructing the 3-methyl-1,1'-biphenyl core first, followed by iodination using one of the methods described previously. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the C-C bond that links the two aryl rings. gre.ac.uksemanticscholar.org

Suzuki-Miyaura Coupling in Biphenyl (B1667301) Core Construction

The Suzuki-Miyaura coupling is one of the most efficient and widely used methods for the synthesis of biaryl compounds. gre.ac.uksemanticscholar.orgtcichemicals.com The reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. tcichemicals.commdpi.com

To synthesize the 3-methyl-1,1'-biphenyl precursor, two primary pathways are available:

Reaction of m-tolylboronic acid with a halobenzene (e.g., iodobenzene, bromobenzene).

Reaction of phenylboronic acid with a 3-halotoluene (e.g., 3-bromotoluene, 3-iodotoluene).

The reaction is typically carried out in the presence of a base, such as sodium carbonate or potassium phosphate, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. tcichemicals.com The versatility of the Suzuki-Miyaura reaction allows for a wide tolerance of functional groups, making it a highly reliable method for biphenyl synthesis. tcichemicals.comresearchgate.net

Table 3: Typical Reactants for Suzuki-Miyaura Synthesis of 3-Methyl-1,1'-biphenyl

| Arylboron Compound | Aryl Halide/Triflate | Palladium Catalyst | Base |

|---|---|---|---|

| m-Tolylboronic acid | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ |

| Phenylboronic acid | 3-Bromotoluene | Pd(OAc)₂ / Ligand | K₃PO₄ |

| m-Tolylboronic acid pinacol ester | Bromobenzene | PdCl₂(dppf) | K₂CO₃ |

Stille and Negishi Coupling Variants for Biphenyl Formation

The Stille and Negishi couplings are also powerful palladium-catalyzed reactions for C-C bond formation, providing alternative routes to the 3-methyl-1,1'-biphenyl core.

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate. organic-chemistry.orgwikipedia.orglibretexts.org For the synthesis of 3-methyl-1,1'-biphenyl, this could involve reacting (3-methylphenyl)tributylstannane with iodobenzene or tributyl(phenyl)stannane with 3-bromotoluene. A significant drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.orgwikipedia.org

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates. wikipedia.orgorganic-chemistry.org The synthesis of 3-methyl-1,1'-biphenyl can be achieved by reacting a (3-methylphenyl)zinc halide with a halobenzene or a phenylzinc halide with a 3-halotoluene. researchgate.net The Negishi reaction is known for its high functional group tolerance and reactivity. wikipedia.orgresearchgate.net

Once the 3-methyl-1,1'-biphenyl core is synthesized by any of these cross-coupling methods, it is then subjected to an iodination reaction as detailed in section 2.1 to yield the final product, 4-iodo-3-methyl-1,1'-biphenyl.

Heck Reaction in Biphenyl Scaffold Synthesis

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, providing a powerful method for the synthesis of substituted alkenes and biphenyl scaffolds. wikipedia.orgmdpi.com This palladium-catalyzed reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org While typically used to form a substituted alkene, variations of the Heck reaction and related cross-coupling reactions are instrumental in constructing the core biphenyl structure.

The synthesis of a biphenyl scaffold like that of this compound can be envisioned through a Heck-type coupling, although Suzuki or Stille couplings are more common for direct biaryl synthesis. In a hypothetical Heck-based approach, one might couple an appropriately substituted aryl halide with a vinyl arene, followed by further transformations. The general catalytic cycle of the Heck reaction involves four main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. nih.govlibretexts.org

A variety of palladium catalysts are employed, with common precursors including palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). wikipedia.orgresearchgate.net The choice of ligands, such as phosphines (e.g., triphenylphosphine, BINAP) or N-heterocyclic carbenes (NHCs), is crucial for stabilizing the catalyst and influencing its activity and selectivity. wikipedia.orgmdpi.com The reaction is typically performed in the presence of a base like triethylamine or potassium carbonate to neutralize the hydrogen halide formed during the reaction. wikipedia.org

| Component | Examples | Function |

|---|---|---|

| Palladium Catalyst | Pd(OAc)2, PdCl2, Pd(PPh3)4 | Catalyzes the C-C bond formation. wikipedia.orgmdpi.com |

| Aryl/Vinyl Halide | Aryl iodides, bromides, triflates | One of the coupling partners. mdpi.com |

| Alkene | Styrene, Acrylates | The other coupling partner. wikipedia.org |

| Base | Triethylamine (Et3N), K2CO3, NaOAc | Neutralizes the acid byproduct. wikipedia.org |

| Ligand | Triphenylphosphine (PPh3), BINAP | Stabilizes the catalyst and modulates reactivity. wikipedia.org |

Functional Group Interconversion (FGI) from Related Aryl Precursors

Functional group interconversion (FGI) is a strategic approach where one functional group is transformed into another. ub.eduorganic-chemistry.org This is particularly useful for introducing an iodo group onto a pre-formed 3-methyl-1,1'-biphenyl molecule, which might be more readily available than the iodo-substituted version.

The Sandmeyer reaction is a classic and highly reliable method for synthesizing aryl halides from primary aryl amines via a diazonium salt intermediate. wikipedia.orgbyjus.com To synthesize this compound, the precursor would be 3-methyl-1,1'-biphenyl-4-amine.

The process involves two main steps:

Diazotization : The aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. jk-sci.com

Iodide Displacement : The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI). jk-sci.com Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst. wikipedia.orgorganic-chemistry.org The diazonium group is an excellent leaving group, and its displacement by iodide proceeds readily upon warming, releasing nitrogen gas. jk-sci.com

The reaction follows a free radical mechanism, initiated by a single electron transfer from the iodide ion to the diazonium salt. wikipedia.orgbyjus.com This method is advantageous because it allows for the introduction of iodine at a specific position, dictated by the location of the initial amino group. organic-chemistry.org

Halogen exchange, particularly the Finkelstein reaction, provides a direct route to convert aryl bromides or chlorides into more reactive aryl iodides. wikipedia.orgbyjus.commanac-inc.co.jp While the classic Finkelstein reaction is typically used for alkyl halides, its application to aryl halides (the "aromatic Finkelstein reaction") has been developed, often requiring metal catalysis. wikipedia.org

Key features of the aromatic Finkelstein reaction include:

Reagents : The reaction typically employs sodium iodide (NaI) as the iodide source. springernature.comorganic-chemistry.org

Catalysts : Due to the lower reactivity of aryl halides compared to alkyl halides, catalysts are often necessary. Copper(I) iodide (CuI), often in combination with diamine ligands, is a common and effective catalyst. wikipedia.orgorganic-chemistry.org Nickel-based catalysts have also been shown to be effective for this transformation. acs.org

Conditions : The reaction is often carried out at elevated temperatures in solvents like dioxane or dimethylformamide (DMF). frontiersin.orgnih.gov

A notable advancement is the development of a photo-induced, metal-free aromatic Finkelstein reaction. frontiersin.orgnih.gov This method involves irradiating the aryl bromide with UV light in the presence of sodium iodide and a catalytic amount of molecular iodine, offering a milder and more environmentally friendly alternative. springernature.comnih.gov

| Method | Precursor | Key Reagents | Typical Conditions |

|---|---|---|---|

| Diazotization (Sandmeyer) | Aryl Amine | 1. NaNO2, HCl 2. KI | 0-5 °C for diazotization, then warming. jk-sci.com |

| Halogen Exchange (Finkelstein) | Aryl Bromide/Chloride | NaI, CuI/Ligand or Ni catalyst | Elevated temperature (e.g., 110 °C in dioxane). organic-chemistry.orgfrontiersin.org |

| Photo-Induced Finkelstein | Aryl Bromide | NaI, I2 (catalytic) | Room temperature with UV irradiation. springernature.com |

Regioselective Synthesis of this compound

Achieving the correct substitution pattern, or regioselectivity, is one of the most significant challenges in the synthesis of polysubstituted aromatic compounds. For this compound, the iodine must be placed at the C4 position, which is para to the methyl group and ortho to the phenyl group.

In electrophilic aromatic substitution reactions, existing substituents on the benzene (B151609) ring direct incoming electrophiles to specific positions. This directing effect is fundamental to controlling the regiochemical outcome of iodination.

Methyl Group (-CH₃) : The methyl group is an activating, ortho-, para-director. It donates electron density to the ring through an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. masterorganicchemistry.com

Phenyl Group (-C₆H₅) : The phenyl group is also considered a weak activating group and an ortho-, para-director. chemistrysteps.com It can stabilize the intermediate carbocation through resonance by delocalizing the positive charge over both aromatic rings. chemistrysteps.com

In the case of 3-methyl-1,1'-biphenyl, the C4 position is para to the strongly directing methyl group and ortho to the phenyl group. The C6 position is ortho to the methyl group, and the C2 position is ortho to both substituents. While both the methyl and phenyl groups direct to the ortho and para positions, the para position relative to the methyl group (C4) is often favored due to reduced steric hindrance compared to the ortho positions (C2 and C6). chemistrysteps.com Therefore, direct electrophilic iodination of 3-methyl-1,1'-biphenyl is expected to yield the desired 4-iodo isomer as a major product.

Controlling the position of iodination relies on understanding and manipulating the electronic and steric influences of the substituents. masterorganicchemistry.commasterorganicchemistry.com

Para-Iodination Control : As discussed, the synthesis of this compound benefits from the natural directing effects of the methyl group. To maximize the yield of the para isomer, reaction conditions can be optimized. Sterically bulky iodinating reagents may further disfavor substitution at the more hindered ortho positions.

Ortho-Iodination Control : To favor ortho substitution, one might employ strategies involving ortho-directing groups that can coordinate with the iodinating agent, or use blocking groups to temporarily occupy the para position.

Meta-Iodination Control : Achieving meta substitution requires the presence of a meta-directing group, such as a nitro (-NO₂), cyano (-CN), or carbonyl group. masterorganicchemistry.com If a meta-iodinated product were desired, the synthesis would need to start from a precursor already containing a meta-director.

An alternative strategy for unambiguous regiocontrol is to construct the biphenyl scaffold using a cross-coupling reaction where the individual components already possess the required substitution pattern. For example, a Suzuki-Miyaura cross-coupling reaction between 4-bromo-1-iodo-2-methylbenzene and phenylboronic acid would yield 4-bromo-3-methyl-1,1'-biphenyl. A subsequent halogen exchange could then be used to convert the bromo-substituent to the desired iodo group, or the coupling could be performed with precursors where the iodine is already in place. cornell.edudntb.gov.ua This bottom-up approach provides absolute control over the final substitution pattern.

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound traditionally involves methods that may utilize hazardous solvents and non-recyclable catalysts, leading to significant environmental concerns. Green chemistry offers a framework to mitigate these issues by promoting the use of safer chemicals, reducing waste, and improving energy efficiency. In the context of producing this compound, this translates to exploring alternative reaction media and developing robust, reusable catalytic systems.

Solvent-Free and Reduced-Solvent Methodologies

The elimination or significant reduction of organic solvents is a cornerstone of green synthesis. Solvents are a major contributor to the environmental footprint of chemical processes. Consequently, methodologies such as mechanochemistry and reactions in alternative, benign media are gaining prominence.

Mechanochemistry: This solid-state approach involves inducing reactions by grinding solid reactants together, often in a ball mill, thereby eliminating the need for a solvent. The direct iodination of 3-methyl-1,1'-biphenyl, the precursor to this compound, can be envisioned through this technique. While specific data for this exact transformation is not abundant in publicly available literature, the principles of mechanochemical halogenation of aromatic compounds are well-established. For instance, the iodination of various activated aromatic compounds has been successfully achieved using N-iodosuccinimide (NIS) under solvent-free grinding conditions, often with high yields and selectivity. A proposed reaction setup for the mechanochemical synthesis of this compound is presented in Table 1.

Table 1: Proposed Conditions for Mechanochemical Synthesis of this compound

| Parameter | Proposed Condition |

|---|---|

| Reactants | 3-methyl-1,1'-biphenyl, N-iodosuccinimide (NIS) |

| Catalyst | (Optional) Solid acid catalyst or Lewis acid |

| Milling Frequency | 20-30 Hz |

| Reaction Time | 30-60 min |

This table is a projection based on similar mechanochemical halogenations and requires experimental validation for this specific reaction.

Reduced-Solvent Methodologies: When a completely solvent-free system is not feasible, the use of greener solvents or a significant reduction in solvent volume is a viable alternative. Water is an ideal green solvent, and methodologies for the iodination of aromatic compounds in aqueous media have been developed. For example, the use of a nanostructured solid acid catalyst has been shown to effectively catalyze the iodination of activated aromatic compounds in water, using hydrogen peroxide as a green oxidant. Another approach involves the use of ionic liquids, which can act as both the solvent and the catalyst and are often recyclable.

Catalyst Recycling and Reusability in Iodination Reactions

The development of recyclable catalysts is crucial for the economic and environmental viability of chemical processes. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.

Solid Acid Catalysts: Nanoporous silica functionalized with sulfonic acid groups has demonstrated efficacy as a recyclable catalyst for the iodination of aromatic compounds in water. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss in activity. Table 2 illustrates the potential reusability of such a catalyst in the synthesis of an iodoaromatic compound, which can be extrapolated to the synthesis of this compound.

Table 2: Hypothetical Reusability of a Solid Acid Catalyst in the Iodination of 3-methyl-1,1'-biphenyl

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 92 |

| 4 | 91 |

This data is illustrative and based on reported performance for similar catalysts in the iodination of other aromatic substrates.

Reactivity and Mechanistic Investigations of 4 Iodo 3 Methyl 1,1 Biphenyl

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine (C-I) bond in 4-Iodo-3-methyl-1,1'-biphenyl is the key to its reactivity in transition metal-catalyzed cross-coupling reactions. The C-I bond is relatively weak and susceptible to oxidative addition to a low-valent metal center, such as Palladium(0), which is the crucial first step in many catalytic cycles. This high reactivity allows for coupling reactions to occur under relatively mild conditions with a broad range of nucleophilic partners.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysts are preeminent in facilitating the formation of carbon-carbon bonds, and aryl iodides like this compound are among the most reactive substrates for these transformations. The general mechanism for these reactions typically involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds. The reaction couples an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex in the presence of a base. The C-I bond of this compound is highly susceptible to oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. The subsequent transmetalation with a boronic acid or ester, followed by reductive elimination, yields the coupled product.

While specific studies on this compound are not extensively documented, the reaction of structurally similar aryl iodides, such as iodobenzene with phenylboronic acid, provides a clear indication of the expected reactivity. These reactions typically proceed with high efficiency, demonstrating the utility of the Suzuki-Miyaura coupling for extending the biphenyl (B1667301) structure. The reaction is tolerant of a wide variety of functional groups and the boronic acids used are generally stable and have low toxicity.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of an Aryl Iodide Data based on the coupling of iodobenzene and phenylboronic acid, representing the expected reactivity for this compound.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic Acid | Cu(II) Salen complex@KCC-1 | K₂CO₃ | DMF | 110 | 95 |

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. mdpi.com this compound is an ideal substrate for this reaction due to its reactive C-I bond. The reaction mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the catalyst and releases the final product.

Research on analogous compounds, such as the vinylation of iodobenzene with methyl acrylate, demonstrates that these reactions proceed efficiently in the presence of a palladium catalyst and a base. nih.govresearchgate.net The use of supported palladium catalysts has also been explored, which can be recycled without significant loss of activity. nih.gov

Table 2: Example Conditions for the Heck Reaction of an Aryl Iodide Data based on the coupling of iodobenzene and methyl acrylate, representing the expected reactivity for this compound.

| Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Methyl Acrylate | Pd/C | Triethylamine / Na₂CO₃ | N-Methylpyrrolidone | 140 | >99 | nih.govresearchgate.net |

| Methyl Acrylate | PdCl₂(cod) / Ligand V | Et₃N | CH₃CN | 80 | High | researchgate.net |

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt in the presence of an amine base. The high reactivity of the C-I bond in this compound makes it an excellent substrate for this transformation.

Studies on similar substrates, such as iodobenzene and 4-iodobiphenyl, coupling with phenylacetylene, show that the reaction proceeds under mild conditions to give high yields of the corresponding diarylacetylene products. nih.govijnc.ir Copper-free and ligand-free protocols have also been developed, which offer advantages in terms of cost and environmental impact. nih.gov

Table 3: Example Conditions for Sonogashira Coupling of an Aryl Iodide Data based on the coupling of iodobenzene and phenylacetylene, representing the expected reactivity for this compound.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | Pd/CuFe₂O₄ MNPs | K₂CO₃ | Ethanol | 70 | 90 | ijnc.ir |

| Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 85 | vinhuni.edu.vn |

| Phenylacetylene | Pd(OAc)₂ | Dabco | - | Room Temp. | High | nih.gov |

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organic halides with organozinc compounds. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp³)-C(sp³) bonds. The reactive C-I bond in this compound makes it a highly suitable electrophile for this coupling. Organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal.

While specific examples with this compound are scarce, the general principles of the Negishi reaction suggest it would couple efficiently with various organozinc reagents, such as phenylzinc chloride. The reaction is catalyzed by palladium complexes, often with phosphine (B1218219) ligands, to yield the cross-coupled product. wikipedia.orgorganic-chemistry.org

Table 4: Example Conditions for Negishi Coupling of an Aryl Halide Data based on the coupling of aryl halides with organozinc reagents, representing the expected reactivity for this compound.

| Coupling Partner | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Isopropylzinc Bromide | Pd(OAc)₂ | CPhos | THF | Ambient | High | organic-chemistry.orgnih.gov |

| Phenylzinc Iodide | Pd(dba)₂ | - | THF | 70 | Moderate | mdpi.com |

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). researchgate.net This method is valued for its tolerance of a wide array of functional groups and the stability of the organotin reagents. This compound, as a reactive aryl iodide, is an excellent candidate for Stille coupling reactions. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination.

The coupling of iodobenzene with various organostannanes has been well-documented, providing insight into the expected reactivity. For instance, the reaction with tributylphenyltin would be expected to proceed smoothly to form the corresponding terphenyl derivative. The use of additives like copper(I) iodide can sometimes accelerate the reaction rate. researchgate.net

Table 5: Example Conditions for Stille Coupling of an Aryl Iodide Data based on the coupling of iodobenzene with an organostannane, representing the expected reactivity for this compound.

| Coupling Partner | Catalyst | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-(tributylstannyl)-2-phenylethyne | PS-ED-Pd(0) | - | Toluene | Room Temp. | 98 | researchgate.net |

| Vinyltributyltin | Pd₂(dba)₃ / TFP | KF (aq) | THF | - | High | msu.edu |

Nickel-Catalyzed Cross-Coupling Methodologies

Nucleophilic Aromatic Substitution (SNAr) Pathways on this compound

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. researchgate.net This reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

A key requirement for a facile SNAr reaction is the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negative charge that develops on the aromatic ring in the Meisenheimer intermediate.

The structure of this compound is not conducive to SNAr reactions. The methyl group is electron-donating, and the biphenyl group is also generally considered to be electron-donating or weakly electron-withdrawing depending on its conformation. The presence of these electron-donating groups destabilizes the negatively charged intermediate that would be formed upon nucleophilic attack. Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions. For SNAr to occur on such an electron-rich aromatic system, extremely harsh conditions or the use of very strong nucleophiles would be required, and even then, the reaction would likely be inefficient.

Radical Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This radical reactivity can be initiated by heat, light (photolysis), or through interaction with a radical initiator or a transition metal complex.

The photolysis of iodoaromatic compounds in solution can lead to the formation of aryl radicals, which can then participate in a variety of reactions, including hydrogen abstraction from the solvent or addition to other unsaturated molecules. In the context of this compound, photolysis could generate the 3-methyl-1,1'-biphenyl-4-yl radical. This highly reactive intermediate could then engage in subsequent reactions.

Aryl radicals generated from aryl iodides can also participate in atom transfer radical addition (ATRA) reactions, where the aryl radical adds to an alkene or alkyne, followed by abstraction of a halogen atom from another molecule of the aryl iodide to propagate a radical chain. researchgate.net

Furthermore, intramolecular radical cyclization of appropriately substituted aryl iodides is a powerful method for the synthesis of polycyclic aromatic compounds. For instance, o-iodobiphenyl derivatives can undergo radical-mediated or transition-metal-catalyzed cyclization to form dibenzofurans. While this compound itself is not primed for a simple intramolecular cyclization, its derivatives could be designed to undergo such transformations.

Homolytic Cleavage of the C-I Bond

The carbon-iodine (C-I) bond is the most labile carbon-halogen bond, a characteristic that is central to the reactivity of this compound. Homolytic cleavage of this bond results in the formation of a (3-methyl-[1,1'-biphenyl]-4-yl) radical and an iodine radical. This process can be initiated thermally or photochemically.

The propensity for this bond to break homolytically is quantified by its bond dissociation energy (BDE). For aryl iodides, the C-I bond dissociation energy is significantly lower than that of other aryl halides, making them excellent precursors for aryl radicals. researchgate.netnih.gov This low BDE facilitates reactions under relatively mild conditions. For instance, UV photolysis of aryl iodides like 4-iodophenol has been shown to induce prompt C-I bond fission. researchgate.net The energy required for this cleavage in a typical phenyl group is approximately 274 kJ/mol (65 kcal/mol). cengage.com

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies in Phenyl Halides

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| C-F | 527 | 126 |

| C-Cl | 402 | 96 |

| C-Br | 337 | 80.5 |

| C-I | 274 | 65 |

Data sourced from representative values for phenyl halides. cengage.com

This inherent weakness of the C-I bond is exploited in numerous synthetic transformations where the generation of an aryl radical is the key initiating step.

Photo-redox Catalysis in Radical Transformations

Visible-light photoredox catalysis has become a powerful tool for initiating radical reactions under mild conditions, and aryl iodides like this compound are ideal substrates. ethz.ch The process generally involves a photocatalyst, typically a ruthenium or iridium complex, that absorbs visible light to reach an excited state. researchgate.netrsc.org This excited catalyst can then engage in a single-electron transfer (SET) with the aryl iodide.

The mechanism proceeds via an oxidative or reductive quenching cycle. In a common pathway for aryl iodides, the excited photocatalyst acts as a strong reductant, transferring an electron to the C-I bond. rsc.orgbeilstein-journals.org This generates a radical anion, which rapidly fragments to produce the (3-methyl-[1,1'-biphenyl]-4-yl) radical and an iodide anion. beilstein-journals.org This aryl radical is a highly reactive intermediate that can participate in a variety of subsequent transformations. nih.gov

Key features of these transformations are:

Mild Conditions: Reactions are often carried out at room temperature using visible light as the energy source. rsc.org

High Functional Group Tolerance: The gentle conditions allow for the presence of a wide range of functional groups in the substrates. researchgate.netrsc.org

Generation of Reactive Intermediates: Facile access to aryl radicals opens up reaction pathways that are difficult to achieve through traditional methods. nih.gov

An example of such a transformation is the intramolecular 1,5-hydrogen atom transfer (HAT) reaction. researchgate.netacs.org In this process, the photochemically generated aryl radical abstracts a hydrogen atom from a position 1,5-related to the radical center, creating a new carbon-centered radical that can undergo further reactions, such as cyclization. acs.org This strategy has been used to synthesize complex molecular scaffolds. rsc.org

Electrophilic Aromatic Substitution on the Biphenyl Core

The biphenyl core of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the directing effects of the three substituents on the biphenyl system: the iodo group, the methyl group, and the second phenyl ring.

Iodo Group: The iodine atom is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance. However, it is also a deactivating group due to its inductive electron-withdrawing effect.

Methyl Group: The methyl group is an ortho-, para-directing and activating group due to hyperconjugation and its inductive electron-donating effect.

Phenyl Group: The second phenyl ring is also an ortho-, para-directing and activating group.

Considering the "A" ring (the one bearing the iodo and methyl groups), the methyl group at position 3 and the iodo group at position 4 will direct incoming electrophiles. The powerful activating and directing effect of the methyl group would likely direct an electrophile to its ortho positions (C2 and C6) and its para position (which is blocked by the iodine). The iodo group directs to its ortho positions (C3 and C5) and its para position (blocked by the other ring). The position C5 is ortho to the iodine and meta to the methyl group, while position C2 is ortho to the methyl group and meta to the iodo group. The activating nature of the methyl group would likely favor substitution at C2 or C6 over C5. Substitution on the "B" ring would be directed to the ortho (C2', C6') and para (C4') positions by the activating effect of the substituted phenyl group. The precise outcome would depend on the specific electrophile and reaction conditions, representing a competition between these directing influences.

C-H Functionalization Adjacent to or Remote from the Iodo-Group

Palladium-catalyzed C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized substrates. rsc.orgnih.gov In the context of this compound, this allows for the selective conversion of C-H bonds into new C-C or C-heteroatom bonds.

Adjacent Functionalization: Functionalization adjacent (ortho) to a substituent is typically achieved using a directing group that coordinates to the metal catalyst, bringing it into proximity with the target C-H bond. researchgate.net While the iodo-group itself is not a classic directing group for C-H activation, other functional groups could be present or introduced to direct functionalization to a specific site. For example, a directing group at the 2-position could facilitate C-H activation at the C3-methyl group or the C-H bond at the 6-position. Palladium-catalyzed direct arylation of methyl sulfoxides is one such example of functionalizing a C(sp³)-H bond adjacent to a directing group. nih.gov

Remote Functionalization: Achieving C-H functionalization at positions remote (meta or para) from existing functional groups is a significant challenge due to the lack of proximity to a directing group. rsc.org Recent advances have utilized "U-shaped" templates or nitrile directing groups that can bend to reach distant C-H bonds. nih.govescholarship.orgresearchgate.net For a molecule like this compound, a directing group installed at the 2'-position of the second ring could potentially direct functionalization to the meta-position (e.g., C4' or C6') of that ring. nih.govescholarship.org Computational studies, including DFT calculations, have been instrumental in designing these templates and understanding the transition states that favor remote selectivity. escholarship.orgresearchgate.net These methods often involve a concerted metalation-deprotonation (CMD) mechanism where a ligand assists in the cleavage of the C-H bond. nih.gov

Detailed Mechanistic Insights via Kinetic and Spectroscopic Studies

Kinetic studies are crucial for elucidating reaction mechanisms, identifying the rate-determining step, and optimizing reaction conditions. For reactions involving aryl iodides like this compound, such as the Suzuki-Miyaura cross-coupling, the kinetics can be complex.

While the oxidative addition of the aryl iodide to a Pd(0) catalyst is often considered a key step, it is not always the turnover-limiting step of the catalytic cycle. acs.org Competition experiments between different aryl halides have shown that aryl iodides react much faster than aryl bromides or chlorides, consistent with the lower C-I bond dissociation energy. mdpi.com However, at lower temperatures, couplings of aryl iodides with certain catalyst systems can be surprisingly inefficient, suggesting that other steps, such as transmetalation or reductive elimination, can become rate-limiting. acs.org

The kinetics of C-I bond cleavage itself have been studied on surfaces, where the activation energy for dissociation can be measured. For instance, the cleavage of the C-I bond in various alkyl iodides on a silver surface occurs at low temperatures (below 200 K), and the reaction kinetics can be monitored using X-ray photoelectron spectroscopy (XPS). cmu.edu While these are surface-based studies, they provide fundamental data on the energetics of C-I bond activation.

Table 2: Representative Activation Barriers for C-I Bond Cleavage

| Molecule | Surface | Activation Energy (kJ/mol) | Technique |

|---|---|---|---|

| CH₃I | Ag(111) | 45.6 | XPS |

| CH₃CH₂I | Ag(111) | 49.8 | XPS |

| CF₃I | Ag(111) | 42.7 | XPS |

Data from surface science studies provide an indication of the low energy barrier for C-I bond scission. cmu.edu

To gain a deeper understanding of complex catalytic cycles, chemists employ in-situ and operando spectroscopic techniques, which monitor the reaction as it happens. chimia.ch These methods allow for the direct observation of catalyst resting states, reactive intermediates, and product formation in real-time, providing invaluable mechanistic data. osti.govyoutube.com

For palladium-catalyzed reactions involving this compound, several techniques could be applied:

NMR Spectroscopy: ³¹P NMR is particularly useful for tracking the evolution of phosphine-ligated palladium species throughout a catalytic cycle. It can help identify the predominant resting state of the catalyst, which in some Suzuki-Miyaura couplings of aryl iodides has been identified as trans-[Pd(PPh₃)₂(Ar)(I)]. acs.org

X-ray Absorption Spectroscopy (XAS): This technique can provide information on the oxidation state and coordination environment of the palladium center during the reaction, allowing researchers to observe the Pd(0) to Pd(II) transition during oxidative addition. tue.nl

Infrared (IR) Spectroscopy: Operando IR can track the binding of ligands and substrates (like CO in carbonylation reactions) to the metal center, revealing details about surface intermediates. tue.nl

In the context of the photo-redox reactions mentioned in section 3.3.2, time-resolved laser kinetic measurements can be used to study the lifetimes and reactions of photogenerated intermediates, such as aminium radical cations and the reduced photocatalyst. nih.gov Similarly, for photoactivated palladium catalysis, specialized assays can be used to monitor the formation of aryl radical intermediates under irradiation. acs.orgresearchgate.net These advanced spectroscopic methods are essential for moving beyond postulated mechanisms to a direct observation of the catalytic process.

Isotope Effect Studies on Reaction Mechanisms

Isotope effect studies are a powerful tool for elucidating the mechanisms of chemical reactions, including the palladium-catalyzed cross-coupling reactions frequently involving substrates like this compound. By replacing an atom at a specific position in a reactant with one of its heavier isotopes, chemists can determine whether the bond to that atom is broken or formed in the rate-determining step of the reaction. This is observed as a change in the reaction rate, known as the kinetic isotope effect (KIE). A significant KIE (typically k_light/k_heavy > 1) suggests that the bond to the isotopically labeled atom is undergoing a significant change in the transition state of the rate-limiting step.

In the context of reactions involving this compound, such as the Suzuki-Miyaura coupling, isotope effect studies can provide critical insights into the oxidative addition step, which is a key process in the catalytic cycle. The most common isotopes used in these studies for aryl halides are carbon-13 (¹³C) and deuterium (²H or D).

Detailed mechanistic investigations using ¹³C kinetic isotope effects have been particularly revealing for the Suzuki-Miyaura reaction. These studies help to pinpoint the first irreversible step in the catalytic cycle. For aryl iodides, which are analogous in reactivity to this compound, the cleavage of the carbon-iodine bond is often not the rate-determining step under typical catalytic conditions.

Research has shown that for aryl iodides, the initial binding of the iodoarene to the monoligated palladium(0) complex is the first irreversible step, rather than the subsequent oxidative addition (the formal breaking of the C-I bond). This results in a very small or near-unity ¹³C kinetic isotope effect at the carbon atom attached to the iodine (KIE C–I). nih.govresearchgate.netacs.org This is in stark contrast to aryl bromides, where oxidative addition is indeed the rate-determining step, and a more significant KIE is observed. nih.govresearchgate.netacs.org

The near-unity KIE for aryl iodides indicates that the C-I bond is not significantly broken in the transition state of the first irreversible step of the catalytic cycle. nih.govacs.org

The following table summarizes typical experimental and theoretical ¹³C kinetic isotope effects for the oxidative addition step in Suzuki-Miyaura reactions, illustrating the mechanistic difference between aryl iodides and aryl bromides.

| Aryl Halide | Rate-Determining Step | Experimental KIE (k¹²/k¹³) | Theoretical KIE (k¹²/k¹³) |

| Aryl Iodide | Binding of iodoarene to Pd(PPh₃) | ~1.003 | - |

| Aryl Bromide | Oxidative addition to Pd(PPh₃) | 1.020 | 1.021 |

| Aryl Bromide | Oxidative addition to Pd(PPh₃)₂ | 1.031 | 1.031 |

This table presents generalized data from studies on aryl halides to illustrate the principles of isotope effects in Suzuki-Miyaura reactions. nih.govacs.org

While specific isotope effect studies on this compound are not extensively documented in the literature, the data from analogous aryl iodides provide a strong basis for understanding its reactivity. The presence of the methyl group on the biphenyl scaffold is not expected to fundamentally alter the established mechanism for the oxidative addition of the carbon-iodine bond to the palladium catalyst.

Furthermore, deuterium isotope effect studies could be employed to investigate the potential involvement of C-H bonds in side reactions or alternative mechanistic pathways, such as C-H activation. For instance, if a C-H bond on the methyl group or the aromatic rings were to be involved in a rate-determining step, replacing the hydrogen with deuterium would lead to a primary kinetic isotope effect. However, in the context of standard cross-coupling reactions where the C-I bond is the primary site of reactivity, such effects are not anticipated to be significant for the main catalytic cycle.

Computational and Theoretical Approaches to 4 Iodo 3 Methyl 1,1 Biphenyl Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. nih.govlongdom.org It is extensively used to investigate the electronic properties and reaction mechanisms of organic molecules. For 4-Iodo-3-methyl-1,1'-biphenyl, DFT calculations can illuminate its fundamental reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. youtube.comyoutube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed primarily across the π-system of the biphenyl (B1667301) rings, influenced by the electron-donating methyl group. The LUMO, conversely, would likely be localized significantly along the carbon-iodine bond, reflecting the electrophilic nature of the carbon atom attached to the iodine and the role of iodine as a good leaving group.

DFT calculations can provide quantitative values for these orbitals and other reactivity descriptors, as illustrated in the hypothetical data below.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.25 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -0.98 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.27 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Hardness (η) | 2.64 eV | Resistance to change in electron distribution. Calculated as (ELUMO - EHOMO)/2. nih.gov |

| Electronegativity (χ) | 3.62 eV | The power to attract electrons. Calculated as -(ELUMO + EHOMO)/2. nih.gov |

| Electrophilicity Index (ω) | 2.47 eV | A measure of the energy lowering of a system when it accepts electrons. Calculated as χ²/2η. nih.gov |

A significant strength of DFT is its ability to map out entire reaction pathways, including the identification of transition state structures. nih.govbohrium.com A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. By locating and characterizing these structures, chemists can gain a detailed understanding of reaction mechanisms. researchgate.net

For this compound, a common and important reaction is the palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions), where the carbon-iodine bond is activated. DFT calculations can model the key steps of the catalytic cycle:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex. DFT can determine the structure of the three-centered transition state involved.

Transmetalation (in Suzuki coupling) or Carbopalladation (in Heck coupling).

Reductive Elimination: The final step that forms the new C-C bond and regenerates the Pd(0) catalyst.

Computational studies can help rationalize experimental outcomes by comparing different potential pathways, for example, by elucidating how the steric hindrance from the 3-methyl group might influence the approach of the catalyst or other reactants. researchgate.net

This predictive power is invaluable for understanding selectivity. If a reaction can lead to multiple products (regioisomers or stereoisomers), DFT can be used to calculate the activation barriers for each competing pathway. The pathway with the lowest energy barrier will be kinetically favored, allowing for a prediction of the major product. For this compound, this could be used to predict the regioselectivity in reactions involving the second phenyl ring or potential side reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT is excellent for studying static electronic structures and reaction profiles, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the influence of the surrounding environment.

For this compound, the most significant conformational freedom is the rotation around the C-C single bond connecting the two phenyl rings. This dihedral angle determines the relative orientation of the rings and is influenced by the steric interactions of the substituents. MD simulations can map the potential energy surface as a function of this dihedral angle, identifying low-energy conformers and the rotational energy barriers between them. researchgate.netresearchgate.net

Furthermore, MD simulations are particularly powerful for studying solvent effects. By including explicit solvent molecules in the simulation box, one can observe how the solvent organizes around the solute and how these interactions affect the solute's conformation and dynamics. researchgate.netsemanticscholar.org For instance, the preferred dihedral angle of this compound might change in a polar solvent compared to a nonpolar one due to differences in dipole-dipole interactions.

Quantum Chemical Calculations for Advanced Spectroscopic Property Prediction

Quantum chemical methods, including DFT, are widely used to predict spectroscopic properties, which serves as a powerful tool for structural confirmation and analysis. smu.edunih.gov Comparing calculated spectra with experimental data can provide a high degree of confidence in the identification of a compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict ¹H and ¹³C NMR chemical shifts. mdpi.com These predictions are invaluable for assigning peaks in complex experimental spectra. A hypothetical table of predicted chemical shifts for this compound is shown below.

| Atom | Predicted 1H Chemical Shift (ppm) (Illustrative) | Predicted 13C Chemical Shift (ppm) (Illustrative) |

|---|---|---|

| Methyl Protons | 2.45 | 21.5 |

| Aromatic Protons/Carbons | 7.10 - 7.70 | 95.0 (C-I), 127.0 - 142.0 |

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in Infrared (IR) and Raman spectra. chemrxiv.org This allows for the assignment of specific spectral features to the stretching, bending, and torsional motions of bonds and functional groups within this compound, such as the C-I stretch, C-H aromatic stretches, and methyl group vibrations.

UV-Vis Spectra: Electronic transitions can be modeled using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Visible absorption spectrum. bhu.ac.in For this compound, the calculations would primarily model the π → π* transitions characteristic of the conjugated biphenyl system.

Computational Design of Novel Catalytic Systems for this compound Transformations

Computational chemistry is not only a tool for analysis but also for design. scilit.com In the context of reactions involving this compound, such as cross-coupling, computational methods can be used to design new, more efficient catalysts.

The process involves a rational, in silico approach to catalyst development. Researchers can propose a series of candidate catalysts, for example, palladium complexes with systematically modified phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. For each candidate, DFT calculations are performed to model the entire catalytic cycle for a specific transformation of this compound. acs.org

By comparing the computed energy profiles, researchers can identify which ligand modifications lead to lower activation barriers for key steps like oxidative addition or reductive elimination, or which might suppress unwanted side reactions and catalyst decomposition pathways. acs.org This computational screening can prioritize the most promising catalyst candidates for experimental synthesis and testing, significantly accelerating the discovery of new and improved catalytic systems.

Quantitative Structure-Reactivity Relationships (QSRR) in Catalyst Design

Quantitative Structure-Reactivity Relationship (QSRR) models represent a powerful computational strategy in modern chemistry for designing and optimizing catalysts. These models establish a mathematical correlation between the structural or physicochemical properties of catalyst components and their observed reactivity or the reaction outcome. For reactions involving this compound, which typically participate in transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings, QSRR can be instrumental in selecting the optimal ligand and reaction conditions to maximize yield, selectivity, and efficiency.

While specific QSRR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles are broadly applicable. The insights gained from QSRR analyses of similar aryl halides are crucial for predicting the behavior of catalysts in reactions with this specific substrate. The core of a QSRR study involves the development of descriptors that numerically represent the steric and electronic properties of the catalyst, primarily the phosphine ligands complexed to the metal center (e.g., palladium or nickel).

Key Descriptors in Catalyst Design:

The performance of a catalyst in a cross-coupling reaction is profoundly influenced by the nature of the phosphine ligands attached to the metal center. QSRR models rely on quantifying the properties of these ligands.

Electronic Descriptors: These quantify the electron-donating or electron-withdrawing nature of a ligand. A common experimental descriptor is the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency in Ni(CO)₃L complexes. More electron-donating ligands lead to a more electron-rich metal center, which can accelerate the initial oxidative addition step with the aryl halide.

Steric Descriptors: These describe the bulkiness of the ligand. The Tolman cone angle (θ) has been a classical measure, representing the solid angle occupied by the ligand at the metal center. A more recent and often more accurate descriptor is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. Bulky ligands can promote the final reductive elimination step, which is crucial for catalyst turnover.

Building the QSRR Model:

A typical QSRR workflow involves:

Data Collection: A dataset of reactions is compiled, varying the phosphine ligand while keeping other parameters (substrate, base, solvent, temperature) constant. The reaction outcome, such as yield or reaction rate, is measured for each ligand.

Descriptor Calculation: For each ligand in the dataset, a set of steric and electronic descriptors is calculated using computational chemistry methods.

Model Generation: Statistical or machine learning methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the observed reaction outcome.

Model Validation: The predictive power of the model is tested using internal and external validation techniques to ensure its robustness and generalizability.

Application to Reactions of this compound:

For a Suzuki-Miyaura coupling of this compound with a boronic acid, a QSRR model could predict the reaction yield based on the properties of the phosphine ligand used in the palladium catalyst. The iodine substituent makes the C-I bond relatively reactive, suggesting that the oxidative addition step may be facile. Therefore, the model might reveal that reductive elimination is the rate-limiting step, favoring bulkier ligands for higher efficiency.

Illustrative Research Findings:

Research on various aryl halides has demonstrated the utility of QSRR in catalyst optimization. For instance, studies on the Sonogashira coupling of substituted aryl bromides have quantitatively correlated the stereoelectronic properties of phosphine ligands with reaction performance. It was found that the ideal catalyst is determined by the steric bulk of the coupling partners. For sterically undemanding substrates, a less bulky ligand like P(t-Bu)₃ is effective, whereas for more sterically hindered substrates, a bulkier ligand like PCy₃ is required to achieve high conversion rates acs.orgresearchgate.net.

Similarly, in Heck reactions of aryl halides, the choice of ligand is critical. The use of bulky, electron-rich phosphine ligands has been shown to be effective for the coupling of otherwise unreactive aryl chlorides beilstein-journals.org. This principle can be extended to optimize reactions involving aryl iodides like this compound, where fine-tuning the ligand can prevent side reactions and improve selectivity.

Below are representative data tables, illustrating the type of information used to build QSRR models.

Table 1: Ligand Descriptors and Yield in a Model Suzuki-Miyaura Coupling

This table presents hypothetical data for a Suzuki-Miyaura coupling of an aryl iodide, demonstrating the relationship between common phosphine ligand descriptors and the resulting product yield.

| Ligand | Tolman Cone Angle (θ) [°] | % Buried Volume (%Vbur) | Yield [%] |

| PPh₃ | 145 | 32.1 | 65 |

| P(o-tol)₃ | 194 | 44.2 | 82 |

| PCy₃ | 170 | 39.5 | 91 |

| P(t-Bu)₃ | 182 | 41.0 | 95 |

| XPhos | 213 | 45.8 | 98 |

Table 2: Influence of Ligand Sterics on Reaction Rate in a Model Sonogashira Coupling

This table illustrates how the steric properties of different phosphine ligands can influence the initial reaction rate in a Sonogashira coupling of a substituted aryl bromide acs.orgresearchgate.net.

| Ligand | % Buried Volume (%Vbur) | Relative Initial Rate |

| PPh₃ | 32.1 | 1.00 |

| P(n-Bu)₃ | 29.5 | 1.25 |

| PCy₃ | 39.5 | 2.10 |

| P(t-Bu)₃ | 41.0 | 3.50 |

| SPhos | 42.6 | 4.20 |

By developing such quantitative relationships, QSRR models enable the in silico screening of virtual ligand libraries, accelerating the discovery of novel, highly efficient catalysts for specific transformations, including those involving this compound, without the need for extensive empirical experimentation.

Applications of 4 Iodo 3 Methyl 1,1 Biphenyl As a Versatile Synthetic Building Block

Precursor to Advanced Organic Materials

The rigid and planarizable structure of the biphenyl (B1667301) unit makes 4-Iodo-3-methyl-1,1'-biphenyl an attractive starting material for the synthesis of advanced organic materials. Its utility lies in its ability to be incorporated into larger conjugated systems through well-established synthetic protocols. The focus here is on the synthetic routes that transform this molecule into key components of materials, rather than the properties of the final materials themselves.

Monomers for Polymer Synthesis

The synthesis of conjugated polymers often relies on the step-growth polymerization of bifunctional monomers. This compound serves as an excellent precursor for such monomers. The carbon-iodine bond is a key functional group for metal-catalyzed cross-coupling reactions, which are fundamental to modern polymer synthesis.

One of the most common methods for preparing polyphenylenes is the Suzuki coupling reaction. In a typical synthetic sequence, this compound can be converted into a boronic acid or boronic ester derivative. This transformation is usually achieved via a halogen-metal exchange followed by quenching with a trialkyl borate. The resulting monomer, (3-methyl-[1,1'-biphenyl]-4-yl)boronic acid, can then undergo polymerization with a dihalo-aromatic comonomer to produce a well-defined alternating copolymer.

Alternatively, this compound can be used directly in coupling reactions such as Yamamoto or Ullmann coupling. These methods facilitate the homocoupling of aryl halides to form polymer chains. For instance, treatment of this compound with a nickel(0) catalyst (in Yamamoto coupling) or activated copper (in Ullmann coupling) can lead to the formation of poly(3-methyl-1,1'-biphenyl).

Interactive Data Table: Polymerization Routes from this compound

| Polymerization Method | Role of this compound | Key Reagents | Resulting Polymer Type |

|---|---|---|---|

| Suzuki Polymerization | Precursor to boronic acid monomer | 1. n-BuLi, B(OR)₃ 2. Pd catalyst, Base, Dihalo-comonomer | Alternating Copolymer |

| Yamamoto Polymerization | Direct monomer | Ni(COD)₂, Bipyridine | Homopolymer |

| Ullmann Polymerization | Direct monomer | Activated Copper | Homopolymer |

Building Blocks for Supramolecular Assemblies

Supramolecular chemistry involves the construction of large, well-ordered structures from smaller molecular building blocks, held together by non-covalent interactions. The defined geometry and rigidity of the biphenyl scaffold make this compound a suitable precursor for synthons used in creating such assemblies.

To be used as a building block, the molecule must be functionalized with groups capable of directing intermolecular interactions, such as hydrogen bonding or metal coordination. The iodo-group is the primary site for this functionalization. For example, a palladium-catalyzed carbonylation reaction can convert the C-I bond into a carboxylic acid or ester group. A biphenyl dicarboxylic acid, for instance, could then be used as an organic linker to construct metal-organic frameworks (MOFs) or other coordination polymers. Similarly, the iodo-group can be replaced with amino or pyridyl moieties through Buchwald-Hartwig amination, introducing hydrogen-bonding sites or metal-coordination vectors. These functionalized biphenyls can then self-assemble into discrete macrocycles or extended networks.

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) and Nanographenes

The synthesis of large, planar PAHs and well-defined nanographenes often involves the intramolecular cyclodehydrogenation of custom-synthesized poly-aryl precursors. The Scholl reaction is a classic and powerful method for achieving this, creating new carbon-carbon bonds between aryl rings under acidic and oxidative conditions. wikipedia.orgnih.gov

This compound can serve as a starting material for the precursor molecules required for these reactions. The synthetic strategy typically involves two stages:

Precursor Assembly: The iodo-functional group is used in cross-coupling reactions (e.g., Suzuki or Ullmann) to link the biphenyl unit to other aromatic moieties, constructing a larger, non-planar polyphenylene framework.

Planarization/Cyclization: The resulting polyphenylene is then subjected to Scholl reaction conditions (e.g., using FeCl₃ or AlCl₃ as a Lewis acid and oxidant). nih.gov This induces intramolecular electrophilic aromatic substitution, followed by oxidation, to form new six-membered rings, effectively "zipping up" the precursor into a larger, planar PAH or nanographene sheet.

The substitution pattern of the starting biphenyl, including the 3-methyl group, plays a crucial role in directing the regiochemistry of the cyclization and influencing the final structure of the PAH. Alternatively, intramolecular cyclization can be induced by other reagents, such as iodine monochloride (ICl), which can facilitate the formation of polycyclic aromatic iodides from precursors like 2-(arylethynyl)biphenyls. nih.gov

Synthesis of Ligands for Asymmetric Catalysis

The biphenyl unit is a privileged scaffold in the design of ligands for transition metal catalysis, particularly for asymmetric reactions where precise control of the steric and electronic environment around the metal center is crucial. This compound provides a convenient entry point for the synthesis of such ligands.

Phosphine (B1218219) Ligands Derived from Biphenyl Scaffolds

Monophosphine ligands based on a biphenyl backbone are highly effective in many catalytic processes. The synthesis of these ligands from this compound typically involves the replacement of the iodine atom with a phosphine group.

A common and direct method is through a halogen-metal exchange reaction. The starting material is treated with an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperature to generate a lithiated biphenyl intermediate. This highly nucleophilic species is then quenched with an electrophilic chlorophosphine, such as chlorodicyclohexylphosphine (B95532) (P(Cy)₂Cl) or chlorodi-tert-butylphosphine (P(tBu)₂Cl), to yield the desired tertiary phosphine ligand. The 3-methyl group on the biphenyl frame provides steric bulk that can influence the catalytic activity and selectivity of the resulting metal complex. nih.gov

Interactive Data Table: Synthesis of a Biphenyl Phosphine Ligand

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Halogen-Metal Exchange | n-Butyllithium (n-BuLi) | 4-Lithio-3-methyl-1,1'-biphenyl |

| 2 | Phosphination | Chlorodicyclohexylphosphine (P(Cy)₂Cl) | (3-Methyl-[1,1'-biphenyl]-4-yl)dicyclohexylphosphine |

N-Heterocyclic Carbene Precursors

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands, often considered alternatives to phosphines. They are typically generated in situ by deprotonating their corresponding azolium salt precursors. The synthesis of NHC precursors bearing biphenyl units has been a subject of interest, as these bulky substituents can impart high stability and specific steric properties to the resulting catalysts. uliege.be

The synthesis of an NHC precursor from this compound requires the formation of a C-N bond at the 4-position. This is achieved by first converting the iodo-biphenyl into an aniline (B41778) derivative, 3-methyl-[1,1'-biphenyl]-4-amine. This transformation can be accomplished using methods like the Buchwald-Hartwig amination with ammonia (B1221849) or an ammonia equivalent.

The resulting aniline is then used as the key component in the construction of the imidazolium (B1220033) ring, a common core for NHC precursors. In a typical one-pot procedure, two equivalents of the aniline are condensed with glyoxal (B1671930) and a C1 source like paraformaldehyde in the presence of an acid to form the symmetrical 1,3-bis(3-methyl-[1,1'-biphenyl]-4-yl)imidazolium salt. beilstein-journals.orgnih.gov This salt is the direct precursor to the NHC ligand.